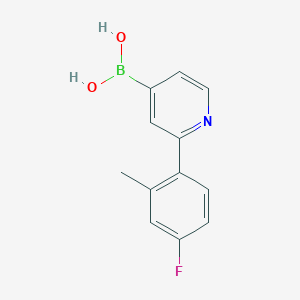
(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. These methods are optimized for large-scale synthesis, ensuring the consistent production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group.
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is employed in the production of advanced materials and fine chemicals .
Mécanisme D'action
The mechanism of action for (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid to palladium, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the palladium catalyst, which undergoes oxidative addition and reductive elimination cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 4-Pyridinylboronic acid
- 4-(4-Pyridinyl)phenylboronic acid
Uniqueness: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that require these functional groups .
Propriétés
Formule moléculaire |
C12H11BFNO2 |
|---|---|
Poids moléculaire |
231.03 g/mol |
Nom IUPAC |
[2-(4-fluoro-2-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BFNO2/c1-8-6-10(14)2-3-11(8)12-7-9(13(16)17)4-5-15-12/h2-7,16-17H,1H3 |
Clé InChI |
GFOAANYGBLESDZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C2=C(C=C(C=C2)F)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















